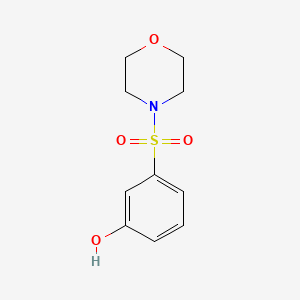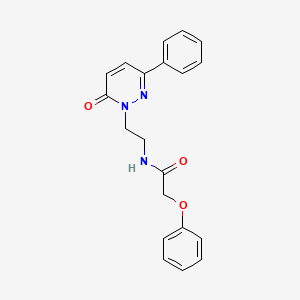
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide, also known as OPA-15406, is a chemical compound that has been synthesized for scientific research purposes. OPA-15406 is a novel small molecule that has shown potential in various fields of research, including cancer treatment, inflammation, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Assessment
Researchers have synthesized novel acetamide derivatives, including types that share structural similarities with N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide, aiming to evaluate their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies involve multi-step syntheses starting from Leuckart reaction and evaluating the biological activities of the synthesized compounds, demonstrating the potential therapeutic applications of such compounds in medicine (P. Rani et al., 2016).
Mechanism and Kinetics in Drug Synthesis
Research on N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, involves chemoselective monoacetylation to understand the reaction mechanism and kinetics. This work, focused on optimizing the synthesis process for pharmacologically active compounds, highlights the importance of selecting appropriate acyl donors and controlling reaction conditions for achieving desired outcomes, which can be applicable to synthesizing related compounds (Deepali B Magadum & G. Yadav, 2018).
Antibacterial Activity of Novel Compounds
The synthesis and evaluation of novel thieno[2,3-c]pyridazines, starting from specific pyridazine compounds, for their antibacterial activities represent another application of similar chemical frameworks. This research not only contributes to the development of new antibacterial agents but also provides insights into the structure-activity relationships that govern the antibacterial efficacy of such compounds (A. S. Al-Kamali et al., 2014).
Molecular Dynamics and Antiproliferative Activity
Studies on novel diphenyl ethers, related in structural complexity and functional groups to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide, have shown significant activities against various cancer cell lines. The research includes molecular docking and dynamics simulation studies, providing a deeper understanding of the interaction between such compounds and biological targets, potentially guiding the design of new anticancer agents (A. Khade et al., 2019).
Oxazolidinone Antibacterial Agents
The development of novel oxazolidinone analogs demonstrates the role of chemical synthesis in creating new antibacterial agents. These compounds, through a unique mechanism of bacterial protein synthesis inhibition, offer potential applications in treating various bacterial infections, showcasing the broader implications of synthesizing and studying compounds with functionalities akin to N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide (G. Zurenko et al., 1996).
Eigenschaften
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(15-26-17-9-5-2-6-10-17)21-13-14-23-20(25)12-11-18(22-23)16-7-3-1-4-8-16/h1-12H,13-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHXAIYLZZZTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

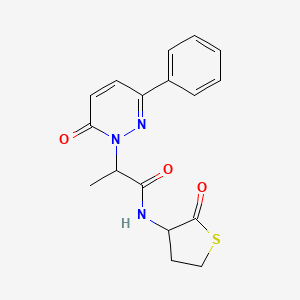
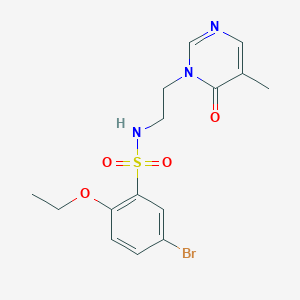
![N-(3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2676577.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2676578.png)
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2676580.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-fluorophenyl)acetamide](/img/structure/B2676583.png)
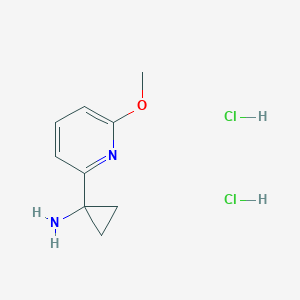
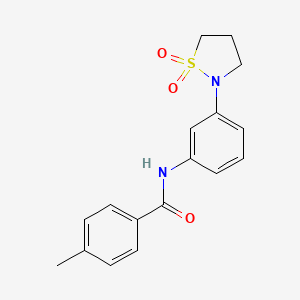
![(2-Methoxyethyl)(prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine](/img/structure/B2676587.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2676588.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2676591.png)


